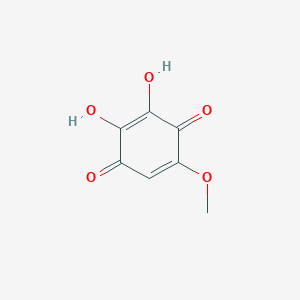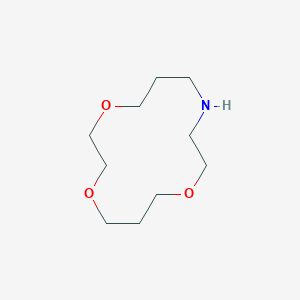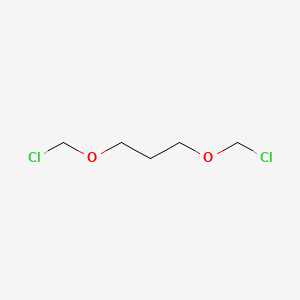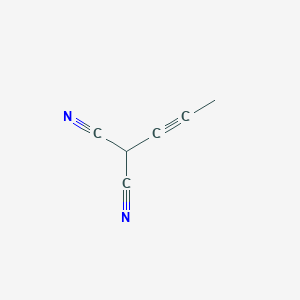![molecular formula C15H14O4 B14267065 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione CAS No. 185565-18-8](/img/structure/B14267065.png)
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione is a compound belonging to the class of dihydronaphthofurans These compounds are characterized by their fused arene and furan rings, which are found in many natural and synthetic products
Vorbereitungsmethoden
The synthesis of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be achieved through several methods. One common approach involves the bromination of 2,3-dihydro-1-benzofuran followed by formylation to produce an aldehyde intermediate. This intermediate is then treated with an acetal ester to yield the desired compound . Other methods include multi-component reactions, thermal cyclization with enamines, and oxidative cycloaddition with enol ethers . Industrial production methods often utilize these synthetic routes but on a larger scale, employing optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include mercury(II) oxide, iodine, and acetal esters . For example, irradiation of cyclobutanols in the presence of mercury(II) oxide and iodine can yield 2-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones through a regioselective β-scission followed by intramolecular cyclization . The major products formed from these reactions are often other dihydronaphthofuran derivatives with varying substituents.
Wissenschaftliche Forschungsanwendungen
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione has been studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise due to its biological and pharmacological activities, including cytotoxic properties against certain mammalian cell lines . Additionally, its photochromic properties make it useful in materials science for the development of light-responsive materials .
Wirkmechanismus
The mechanism of action of 2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects, including cytotoxicity . The specific molecular targets and pathways involved may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione can be compared to other dihydronaphthofuran derivatives, such as 2,3-dihydro-1-benzofuran and 2,3-dihydronaphtho[1,2-b]furan-4,5-dione . While these compounds share a similar core structure, they differ in their substituents and specific properties. For instance, 2,3-dihydro-1-benzofuran is a precursor in the synthesis of this compound, while 2,3-dihydronaphtho[1,2-b]furan-4,5-dione is an isomer with distinct regioselectivity in its formation . The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Eigenschaften
CAS-Nummer |
185565-18-8 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-propoxy-2,3-dihydrobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C15H14O4/c1-2-7-18-12-8-11-13(16)9-5-3-4-6-10(9)14(17)15(11)19-12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
SHCRQIYDGRWNKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)

![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)


![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)


![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-](/img/structure/B14267033.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
